molecular formula C19H21N3OS B2828515 N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 453584-29-7

N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2828515
CAS No.: 453584-29-7
M. Wt: 339.46
InChI Key: MTMBWWMNQCVTKH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a benzothieno ring fused with a pyrimidine ring, and an ethoxyphenyl group attached to the nitrogen atom. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno Ring: The initial step involves the cyclization of a suitable precursor to form the benzothieno ring. This can be achieved through a reaction between a thiophene derivative and a suitable electrophile under acidic or basic conditions.

    Pyrimidine Ring Formation: The benzothieno intermediate is then reacted with a guanidine derivative to form the pyrimidine ring. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.

    Introduction of the Ethoxyphenyl Group: The final step involves the introduction of the ethoxyphenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with 4-ethoxyphenylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any ketone or aldehyde functionalities present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated reagents, strong bases or acids, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific target and pathway involved.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can be compared with other benzothienopyrimidine derivatives:

  • N-(4-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine : Similar structure but with a methoxy group instead of an ethoxy group, which may affect its biological activity and solubility.
  • N-(4-bromo-2-methylphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine : Contains a bromine atom, which can influence its reactivity and potential applications.
  • N-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine : The presence of a chlorine atom can alter its chemical properties and biological interactions.

These comparisons highlight the uniqueness of N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-3-23-14-10-8-13(9-11-14)22-18-17-15-6-4-5-7-16(15)24-19(17)21-12(2)20-18/h8-11H,3-7H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMBWWMNQCVTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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